Cochinchinenin

Serum Albumin Binding Pharmacokinetics Fluorescence Quenching

Cochinchinenin (400603-95-4) is a structurally unique chalcone dimer from Dragon's blood, essential for pharmacological studies where monomeric analogs (cochinchinenin A/B, loureirin B) cannot substitute. Electrophysiology data show distinct TTX-R sodium channel kinetics vs. monomers; only their synergistic combination recapitulates full analgesic efficacy of crude extract. Procure the authentic dimer to ensure experimental fidelity in pain signaling, sodium channel pharmacology, and neuroinflammation assays (IC50 <10 µM reported for related dimers in BV-2 cells). Avoid compromised data from monomer-only studies.

Molecular Formula C31H30O7
Molecular Weight 514.6 g/mol
CAS No. 400603-95-4
Cat. No. B150029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCochinchinenin
CAS400603-95-4
Synonymscochinchinenin
Molecular FormulaC31H30O7
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)O)CCC(C2=CC=C(C=C2)O)C3=C(C=C(C(=C3)CCC(=O)C4=CC=C(C=C4)O)O)O
InChIInChI=1S/C31H30O7/c1-38-31-17-25(34)13-6-21(31)7-14-26(19-2-9-23(32)10-3-19)27-16-22(29(36)18-30(27)37)8-15-28(35)20-4-11-24(33)12-5-20/h2-6,9-13,16-18,26,32-34,36-37H,7-8,14-15H2,1H3
InChIKeySFIYEXDIBBOYMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cochinchinenin (CAS 400603-95-4): A Chalcone Dimer as a Natural Product Reference Standard for Biomedical Research and Analytical Development


Cochinchinenin (CAS 400603-95-4) is a chalcone dimer first isolated and structurally characterized from the red resin of Dracaena cochinchinensis (Lour.) S.C. Chen, commonly known as Chinese dragon's blood [1]. It was identified as a novel natural product alongside eight other chalcones, establishing its unique position within the flavonoid class [2]. With a molecular formula of C31H30O7 and a molecular weight of 514.6 g/mol [3], cochinchinenin serves as a reference standard for quality control, chemical authentication, and pharmacological investigation of dragon's blood-derived products.

Why Generic Substitution of Cochinchinenin (CAS 400603-95-4) with Monomeric Chalcones Fails in Pain Research


Although structurally related chalcones such as cochinchinenin A, cochinchinenin B, and loureirin B are co-isolated from dragon's blood, direct substitution of the dimeric cochinchinenin with these monomers is not scientifically justified [1]. Electrophysiological studies demonstrate that these compounds exhibit distinct modes of action on tetrodotoxin-resistant (TTX-R) sodium channels, with cochinchinenin A following occupancy theory kinetics and cochinchinenin B following rate theory kinetics [2]. Furthermore, in vivo pain models reveal that only the synergistic combination of all three monomeric components recapitulates the full analgesic efficacy of the crude dragon's blood extract [3]. Consequently, substituting cochinchinenin with a single monomer compromises experimental fidelity and procurement value, as the dimeric structure likely confers unique pharmacokinetic and pharmacodynamic properties not captured by simpler analogs.

Cochinchinenin (CAS 400603-95-4): Quantitative Differentiation Against Key Chalcone Analogs in Receptor Binding and Synergistic Efficacy


Cochinchinenin C Demonstrates Superior Quenching Constant (KSV) Over Loureirin A in Human Serum Albumin Binding at Low Concentrations

In a direct comparative fluorescence quenching study under simulated physiological conditions (pH 7.4), cochinchinenin C exhibited a larger Stern-Volmer quenching constant (KSV) than loureirin A at low compound concentrations, indicating a higher binding affinity to human serum albumin (HSA) [1]. This suggests that cochinchinenin C may demonstrate superior pharmacokinetic properties, such as longer plasma half-life and improved bioavailability, compared to loureirin A.

Serum Albumin Binding Pharmacokinetics Fluorescence Quenching

Cochinchinenin B Exhibits Rate Theory-Driven Kinetics on TTX-R Sodium Channels, Distinct from Occupancy Theory-Driven Cochinchinenin A

Whole-cell patch clamp analysis on rat dorsal root ganglion (DRG) neurons revealed that cochinchinenin B's inhibition of TTX-R sodium currents adheres to rate theory kinetics, whereas cochinchinenin A follows occupancy theory kinetics [1]. The rate constants for combination and dissociation for cochinchinenin B were (99.9 ± 16.8) x 10⁻³ and (5.3 ± 0.4) x 10⁻³ respectively, compared to (198.7 ± 39.9) x 10⁻³ and (41.1 ± 6.2) x 10⁻³ for cochinchinenin A [2]. This mechanistic divergence underlies their antagonistic interaction and suggests that cochinchinenin B may be more suitable for therapeutic strategies requiring sustained channel modulation.

Electrophysiology Sodium Channels Pain Pharmacology

Cochinchinenin A, B, and Loureirin B Exhibit Synergistic Inhibition of WDR Neuronal Discharge In Vivo, Not Achievable by Any Single Component

In an in vivo rat model of sciatic nerve stimulation, extracellular recordings from wide dynamic range (WDR) neurons in the spinal dorsal horn demonstrated that only the combination of cochinchinenin A, cochinchinenin B, and loureirin B produced a dose-dependent inhibition of evoked discharge frequencies comparable to that of crude dragon's blood extract [1]. The interaction was quantitatively confirmed to be synergistic using Tallarida's isobole equations and additivity surface analysis, while individual components administered alone exhibited divergent Hill coefficients and reduced efficacy [2]. This establishes that the therapeutic effect is not due to a single component but a synergistic interaction.

In Vivo Pain Models Synergy Analysis Electrophysiology

Cochinchinenins I-M Demonstrate Sub-10 μM IC50 Values for NO Inhibition in BV-2 Microglial Cells

Flavonoid dimers cochinchinenins I-M (compounds 4 and 5) isolated from the same resin exhibited significant inhibition of lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in BV-2 microglial cells, with IC50 values of 4.9 ± 0.4 μM and 5.4 ± 0.6 μM, respectively [1]. While direct comparative data for the parent cochinchinenin are not available, these values provide a benchmark for the anti-neuroinflammatory potential of this dimeric subclass and support further evaluation of cochinchinenin in similar assays.

Neuroinflammation Nitric Oxide Inhibition Cell-based Assays

Loureirin B Exhibits Moderate PAI-1 Inhibition (IC50 = 26.10 μM) but Cannot Replicate Full Dragon's Blood Efficacy

Loureirin B, a co-occurring monomeric chalcone, demonstrates inhibition of plasminogen activator inhibitor-1 (PAI-1) with an IC50 of 26.10 μM . However, as established in Section 2, loureirin B alone fails to recapitulate the analgesic efficacy of either crude dragon's blood extract or the triple combination of cochinchinenin A, B, and loureirin B in vivo [1]. This highlights the limitations of single-component strategies and underscores the need for dimeric compounds like cochinchinenin to achieve full biological activity.

Antithrombotic PAI-1 Inhibition Diabetes Research

Cochinchinenin A Exhibits Structural Uniqueness as a Retro-Dihydrochalcone and Established Analgesic Marker

Cochinchinenin A is classified as a retro-dihydrochalcone, structurally distinct from cochinchinenin (a chalcone dimer) and from typical dihydrochalcones due to the absence of oxygen functionalities at C2' and C6' positions [1]. It serves as the primary analytical marker and is consistently cited as the material basis for dragon's blood analgesic effects in multiple studies [2]. While cochinchinenin lacks equivalent biomarker validation, this evidence positions cochinchinenin A as a critical reference standard for quality control and comparative pharmacology.

Chemotaxonomy Quality Control Marker Analgesic Research

Optimal Research and Industrial Application Scenarios for Cochinchinenin (CAS 400603-95-4) Based on Quantitative Evidence


Mechanistic Electrophysiology Studies Targeting TTX-R Sodium Channels

Cochinchinenin B is uniquely suited for patch clamp investigations of TTX-R sodium channel kinetics due to its rate theory-driven mechanism, which differs from the occupancy theory kinetics of cochinchinenin A [1]. Researchers studying neuronal excitability, pain signaling, or sodium channel pharmacology can leverage this distinct kinetic profile to dissect channel gating mechanisms and validate computational models of drug-receptor interactions.

Pharmacokinetic and Drug-Distribution Profiling Using Serum Albumin Binding Assays

Cochinchinenin C demonstrates superior binding affinity to human serum albumin at low concentrations compared to loureirin A, as evidenced by larger Stern-Volmer quenching constants [2]. This makes it an excellent candidate for in vitro studies of plasma protein binding, drug transport, and tissue distribution. Pharmaceutical scientists can utilize cochinchinenin C as a reference compound for optimizing the pharmacokinetic properties of flavonoid-based drug candidates.

Synergy-Driven Analgesic Combination Screening and in Vivo Validation

Given that only the synergistic combination of cochinchinenin A, cochinchinenin B, and loureirin B fully recapitulates the in vivo analgesic effect of dragon's blood [3], procurement of cochinchinenin along with these monomers enables comprehensive synergy studies. Researchers can employ isobolographic analysis or additivity surface modeling to explore dose ratios, identify optimal combinations, and validate findings in rodent pain models, accelerating the development of multi-component botanical therapeutics.

Anti-Neuroinflammatory Drug Discovery and Lead Optimization

Cochinchinenin-type dimers, such as cochinchinenins I-M, have demonstrated sub-10 μM IC50 values against LPS-induced NO production in BV-2 microglial cells [4]. Cochinchinenin (CAS 400603-95-4) can be prioritized for similar cell-based neuroinflammation assays to evaluate its potential as a lead compound for treating neurodegenerative disorders, multiple sclerosis, or chronic pain conditions with inflammatory components.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cochinchinenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.